Antheraxanthin

Übersicht

Beschreibung

Antheraxanthin is a bright yellow accessory pigment found in many organisms that perform photosynthesis. It is a xanthophyll cycle pigment, an oil-soluble alcohol within the xanthophyll subgroup of carotenoids. This compound is both a component in and product of the cellular photoprotection mechanisms in photosynthetic green algae, red algae, euglenoids, and plants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Antheraxanthin is synthesized through the xanthophyll cycle, where specific carotenoid pigments are transformed via enzymatic reactions. The cycle involves the conversion of violaxanthin to this compound and then to zeaxanthin under high light intensity in the presence of a proton gradient across thylakoid membranes .

Industrial Production Methods: Industrial production of this compound is not as common as other carotenoids. it can be produced through metabolic pathway engineering with heterologous microbial hosts such as Escherichia coli and Saccharomyces cerevisiae .

Analyse Chemischer Reaktionen

Types of Reactions: Antheraxanthin undergoes various types of reactions, including oxidation and reduction. It is an intermediate molecule in the xanthophyll cycle, where it is formed from violaxanthin and converted to zeaxanthin .

Common Reagents and Conditions: The conversion of violaxanthin to this compound and then to zeaxanthin involves the enzyme violaxanthin de-epoxidase under high light intensity and the presence of a proton gradient .

Major Products: The major products formed from these reactions are this compound and zeaxanthin, which play crucial roles in photoprotection by dissipating excess light energy as heat .

Wissenschaftliche Forschungsanwendungen

Antheraxanthin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its role in the xanthophyll cycle and its contribution to non-photochemical quenching, a mechanism that protects plants from photoinhibition under high light conditions . Additionally, this compound and other carotenoids are investigated for their antioxidant properties and potential health benefits, including their ability to quench singlet oxygen and scavenge free radicals .

Wirkmechanismus

Antheraxanthin exerts its effects through its role in the xanthophyll cycle. It is involved in the conversion of violaxanthin to zeaxanthin, which enhances the plant’s capacity for non-photochemical quenching and excess heat dissipation . This process helps protect the plant from photoinhibition and oxidative stress caused by excessive light .

Vergleich Mit ähnlichen Verbindungen

- Violaxanthin

- Zeaxanthin

- Neoxanthin

- Lutein

- β-Carotene

Comparison: Antheraxanthin is unique in its role as an intermediate in the xanthophyll cycle, specifically in the conversion of violaxanthin to zeaxanthin . While other carotenoids like lutein and β-carotene also play roles in photoprotection and antioxidant activity, this compound’s specific function in the xanthophyll cycle distinguishes it from these compounds .

Biologische Aktivität

Antheraxanthin is a carotenoid pigment belonging to the xanthophyll family, which plays a crucial role in photosynthesis and possesses significant biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential health benefits, and applications in various fields.

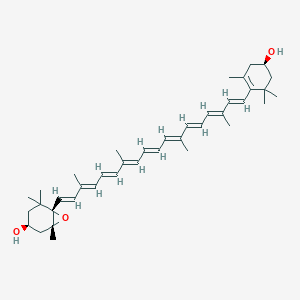

Chemical Structure and Properties

This compound is a yellow pigment characterized by its unique molecular structure, which includes conjugated double bonds and hydroxyl groups. This structure contributes to its ability to act as an antioxidant, scavenging free radicals and protecting cellular components from oxidative damage.

Antioxidant Activity

Mechanisms of Action:

- Radical Scavenging: this compound exhibits strong radical scavenging activity, which is essential for neutralizing reactive oxygen species (ROS) that can lead to cellular damage.

- Membrane Protection: Its lipophilic nature allows it to integrate into cell membranes, providing protection against lipid peroxidation and maintaining membrane integrity.

Comparative Antioxidant Potency:

Research indicates that this compound's antioxidant activity is comparable to other carotenoids such as astaxanthin and lutein. For instance, astaxanthin has been shown to be 10 times more effective than β-carotene in scavenging free radicals, suggesting that this compound may also exhibit high efficacy in this regard .

Health Benefits

1. Cardiovascular Health:

Studies have indicated that dietary intake of carotenoids, including this compound, may be inversely related to the risk of cardiovascular diseases. A population-based case-control study found that higher carotenoid intake was associated with lower incidences of heart disease .

2. Cancer Prevention:

this compound has been studied for its potential anti-carcinogenic effects. Research suggests that carotenoids may reduce the risk of certain cancers by enhancing immune function and inhibiting tumor growth . Specifically, carotenoids like this compound may play a role in preventing ovarian cancer through their antioxidant properties .

3. Eye Health:

Carotenoids are known for their protective effects on eye health. This compound may contribute to reducing the risk of age-related macular degeneration (AMD) by filtering harmful blue light and reducing oxidative stress in retinal cells .

Case Studies

Study on Antioxidant Effects:

In a study examining the effects of dietary carotenoids on oxidative stress markers in humans, participants consuming high levels of carotenoids showed significant reductions in biomarkers associated with oxidative damage. This suggests a protective role for carotenoids like this compound in human health .

Aquaculture Applications:

In aquaculture, the administration of this compound has been linked to improved growth rates and egg quality in fish species such as sea bream and yellowtail. Research demonstrated that fish fed diets enriched with this compound exhibited enhanced reproductive performance compared to control groups .

Data Tables

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Radical Scavenging | Neutralizes ROS | Comparable to astaxanthin |

| Lipid Peroxidation Inhibition | Protects cell membranes | Effective against oxidative stress |

| Cancer Risk Reduction | Enhances immune response | Inversely related to ovarian cancer risk |

Eigenschaften

IUPAC Name |

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNSUWBAQRCHAV-OYQUVCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015587 | |

| Record name | Antheraxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640-03-9 | |

| Record name | Antheraxanthin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antheraxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antheraxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHERAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0306J2L3DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.